



# Technical Support Center: Investigating Resistance to TNG348

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TNG348    |           |
| Cat. No.:            | B15136822 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying potential mechanisms of resistance to **TNG348**. The information is intended for preclinical research purposes.

### Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TNG348?

TNG348 is an orally available, allosteric, and reversible inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Protease 1 (USP1).[1][2][3][4][5] Its primary mechanism involves inducing synthetic lethality in cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[1][3][5][6] TNG348 functions by preventing the deubiquitination of key proteins involved in DNA damage tolerance, namely Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[2][7] This leads to an accumulation of ubiquitinated PCNA and FANCD2, which disrupts the translesion synthesis (TLS) pathway of DNA repair, ultimately causing cell death in HRD-positive tumors.[1][2][5][6]

Q2: How does the mechanism of TNG348 differ from that of PARP inhibitors?

While both **TNG348** and PARP inhibitors (PARPi) are effective in HRD-positive cancers, their mechanisms of action are distinct.[1][3][5][8] PARP inhibitors work by trapping PARP enzymes on DNA and preventing the repair of single-strand breaks, which leads to the formation of lethal double-strand breaks during replication in HRD cells.



CRISPR screen data reveals that the pathways leading to resistance are different. For instance, the loss of PARP1, a known mechanism of resistance to PARPi, has been shown to sensitize cancer cells to **TNG348**.[1][5][7][9] This suggests that **TNG348** and PARPi exert their anti-tumor effects through non-overlapping pathways.[8]

Q3: What is the clinical status of **TNG348**?

The clinical development of **TNG348** has been discontinued.[1][5][10] A Phase I/II clinical trial (NCT06065059) was initiated to evaluate **TNG348** as a single agent and in combination with the PARP inhibitor olaparib in patients with BRCA1/2-mutant or other HRD+ solid tumors.[11] [12][13] However, the trial was halted due to observations of grade 3/4 liver toxicity in patients who had been on the treatment for more than eight weeks.[10]

### Troubleshooting Guide: Investigating TNG348 Resistance in Preclinical Models

This guide provides experimental strategies to investigate potential resistance mechanisms to **TNG348** in a laboratory setting.

Issue: Cultured cancer cells show increasing resistance to **TNG348** over time.

Possible Cause 1: Alterations in the Translesion Synthesis (TLS) Pathway.

- Hypothesis: Resistance to TNG348 may arise from mutations or altered expression of genes involved in PCNA ubiquitination and the subsequent TLS pathway.[8]
- Troubleshooting/Experimental Approach:
  - Sequence Key Genes: Perform targeted sequencing or whole-exome sequencing of resistant cell lines to identify mutations in genes critical for the TLS pathway, such as RAD18 (the E3 ligase for PCNA ubiquitination) and polymerases involved in TLS.
  - Assess Protein Expression: Use Western blotting to compare the expression levels of key TLS pathway proteins (e.g., RAD18, USP1, PCNA) between sensitive and resistant cell lines. A significant decrease in RAD18 expression, for example, could lead to reduced PCNA ubiquitination and thus resistance to a USP1 inhibitor.



 Functional Assays: Measure the levels of ubiquitinated PCNA (ub-PCNA) in response to DNA damage (e.g., UV radiation or methyl methanesulfonate (MMS)) in the presence and absence of TNG348. Resistant cells may show a reduced ability to accumulate ub-PCNA.

Possible Cause 2: Upregulation of drug efflux pumps.

- Hypothesis: Cancer cells may develop resistance by overexpressing ATP-binding cassette (ABC) transporters, which actively pump TNG348 out of the cell, reducing its intracellular concentration.
- Troubleshooting/Experimental Approach:
  - Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCG2) in resistant versus sensitive cells.
  - Efflux Pump Inhibition: Treat resistant cells with known inhibitors of ABC transporters (e.g., verapamil for ABCB1) in combination with TNG348 to see if sensitivity can be restored.
  - Direct Transport Assay: Utilize fluorescent substrates of ABC transporters to visually or quantitatively assess efflux activity in resistant cells.

# Experimental Protocols & Data Presentation Table 1: Summary of Preclinical Cellular Responses to TNG348



| Cell Line Context               | Expected<br>Response to<br>TNG348 | Key Biomarkers to<br>Monitor                                                   | Reference |
|---------------------------------|-----------------------------------|--------------------------------------------------------------------------------|-----------|
| BRCA1/2-mutant /<br>HRD+        | High sensitivity, cell death      | Increased ub-PCNA,<br>Increased ub-<br>FANCD2, Cell cycle<br>arrest, Apoptosis | [3][6][8] |
| PARPi-resistant<br>(PARP1 null) | Sensitized                        | Increased ub-PCNA,<br>Cell death                                               | [1][5][9] |
| Potential TNG348<br>Resistance  | Reduced sensitivity               | Decreased ub-PCNA accumulation, Mutations in TLS pathway genes                 | [8]       |

# Detailed Methodologies Western Blot for Ubiquitinated PCNA

- Cell Lysis: Lyse cells with a buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619) to preserve ubiquitinated proteins.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate 30-50 μg of protein lysate on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.
- Antibody Incubation:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  - Incubate with a primary antibody against PCNA overnight at 4°C.
  - Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.



• Detection: Visualize bands using an ECL substrate. The ubiquitinated form of PCNA will appear as a band approximately 8 kDa higher than the unmodified PCNA band.

# Visualizations Signaling Pathway of TNG348 Action





Click to download full resolution via product page

Caption: Mechanism of action of **TNG348** in inhibiting the USP1-mediated deubiquitination of PCNA.

### **Experimental Workflow for Investigating Resistance**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tangotx.com [tangotx.com]
- 4. Facebook [cancer.gov]
- 5. Characterization of TNG348: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of TNG348: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tangotx.com [tangotx.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Tango Halts USP1 Inhibitor Due to Liver Toxicity in Phase 1 Trial [synapse.patsnap.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Tango Therapeutics doses first patient with USP1 inhibitor trial Clinical Trials Arena [clinicaltrialsarena.com]
- 13. A Phase 1/2, Multi-Center, Open-Label Study to Evaluate the Safety, Tolerability, and Preliminary Antitumor Activity of TNG348 Single Agent and in Combination with a PARP Inhibitor in Patients with BRCA ½ Mutant or Other HRD+ Advanced or Metastatic Solid Tumors. | Dana-Farber Cancer Institute [dana-farber.org]
- To cite this document: BenchChem. [Technical Support Center: Investigating Resistance to TNG348]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15136822#identifying-mechanisms-of-resistance-to-tng348]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com